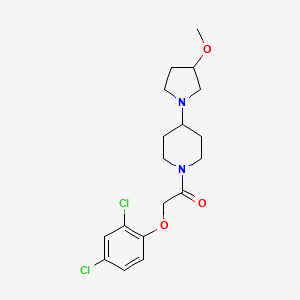
2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one" is a complex organic molecule that appears to be related to various synthesized piperidine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperidine rings, methoxy groups, and dichlorophenyl groups are common in the described compounds, suggesting that the compound may have been synthesized and studied in a similar context.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simple building blocks. For instance, a modified Mannich condensation was used to synthesize a piperidin-4-one derivative with dichlorophenyl groups, indicating that similar synthetic strategies could be applicable to the compound . Another synthesis involved a condensation reaction of a piperidin-4-yl derivative with p-chlorobenzene sulfonylchloride . These methods suggest that the synthesis of the target compound might also involve condensation reactions and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as NMR, MS, and FTIR, and sometimes by X-ray crystallography . The piperidine ring, a common feature in these molecules, typically adopts a chair conformation, which is likely to be the case for the compound as well . The presence of substituents such as methoxy groups and dichlorophenyl groups can influence the chemical shifts observed in NMR spectroscopy due to electronic effects .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the dichlorophenyl groups might be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms . The piperidine and pyrrolidine rings could participate in nucleophilic substitution reactions or act as bases in deprotonation reactions . The methoxy group might undergo demethylation under certain conditions .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can be influenced by the molecular structure. For instance, the presence of a sulfonyl group can lead to higher melting points and the potential for crystallization in a specific space group . The chemical properties, including acidity, basicity, and redox potential, would be affected by the functional groups present. The dichlorophenyl groups could confer increased acidity to protons in ortho positions, while the basicity could be attributed to the nitrogen atoms in the piperidine and pyrrolidine rings .
Applications De Recherche Scientifique
Toxicological Studies
Toxicologic Studies in a Fatal Overdose
A study reported a death due to ingestion of 2,4-dichlorophenoxyacetic acid (2,4-D) among other chemicals, highlighting the importance of understanding the toxicological profiles of chlorophenoxy compounds. This case underscores the potential for acute toxicity and the need for safety measures when handling such substances in a research setting (Osterloh, Lotti, & Pond, 1983).
Environmental and Health Impacts
Exposure to Phenoxyherbicides and Chlorophenols
Research on the association between exposure to phenoxyherbicides or chlorophenols and soft tissue sarcoma in New Zealand provided insights into the potential health risks associated with handling such chemicals, which is critical for conducting safe scientific research (Smith et al., 1984).
Exposure and Risk Assessment
Persistent Organic Pollutants in Firefighters
A study on firefighters exposed to various contaminants, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, offers a perspective on occupational exposure risks, which can be extrapolated to laboratory safety and environmental health considerations in scientific research involving hazardous chemicals (Shaw et al., 2013).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O3/c1-24-15-6-9-22(11-15)14-4-7-21(8-5-14)18(23)12-25-17-3-2-13(19)10-16(17)20/h2-3,10,14-15H,4-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWWBPOCMYLVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine](/img/structure/B3013426.png)

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)